![molecular formula C11H7ClN2O2S B2402489 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine CAS No. 25935-61-9](/img/structure/B2402489.png)
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine” is a chemical compound with the molecular formula C11H7ClN2O2S . It has a molecular weight of 266.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2O2S/c12-8-1-4-10 (5-2-8)17-11-6-3-9 (7-13-11)14 (15)16/h1-7H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid .Scientific Research Applications
Synthesis and Characterization
2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine has been used in the synthesis of various sulfonamides and nitropyridines, which are critical in the development of new chemical entities and compounds. For instance, the synthesis of certain N1- and N4-(5-nitro-2-pyridyl)-substituted sulfonamides involved the condensation of 2-chloro-5-nitropyridine with various sulfonamides, showcasing its utility in producing derivatives with potential applications in medicinal chemistry (El-Basil, Ghoneim, Khalifa, & Abou-Zeid, 1969).
The compound has also been a key intermediate in nucleophilic alkylations of 3-nitropyridines, resulting in various substituted pyridines with acceptable to good yields and regioselectivity. This highlights its role in creating diverse chemical structures for further research and potential applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Chemical Reactions and Properties
Studies on the reactivity of nitroheteroarenes with carbanions showed that nitropyridines, including derivatives of this compound, are significantly more reactive than nitrobenzene. This research provides insights into the electrophilic reactivities of nitroheteroarenes, contributing to the understanding of their chemical properties (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).
Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating how the sulfonate group can be substituted by various nucleophiles. This research exemplifies the versatility of nitropyridine derivatives in chemical synthesis (Bakke & Sletvold, 2003).
Applications in Molecular Modification
- The compound has been involved in molecular modification studies, such as the development of novel N,S‐substituted polyhalogenated nitrobutadiene derivatives. These derivatives have shown potential antioxidant, antixanthine oxidase, and antielastase activities, indicating possible applications in pharmaceutical and cosmetic industries (Onul, Ertik, Mermer, & Yanardag, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGRPSAURHHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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